

A Comparative Toxicological Assessment: Tris(4-chlorophenyl)methanol vs. Dichlorodiphenyltrichloroethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(4-chlorophenyl)methanol*

Cat. No.: *B1216897*

[Get Quote](#)

A detailed guide for researchers and drug development professionals on the relative toxicities of **Tris(4-chlorophenyl)methanol** (TCPM) and the well-studied pesticide, Dichlorodiphenyltrichloroethane (DDT).

This guide provides a comprehensive comparison of the toxicological profiles of **Tris(4-chlorophenyl)methanol** (TCPM), a contaminant and suspected byproduct of DDT manufacturing, and DDT itself. While DDT has been extensively studied for decades, data on TCPM is less abundant. This document aims to synthesize the available experimental data to offer a comparative overview for the scientific community.

Executive Summary

DDT is a well-documented organochlorine pesticide with a moderate acute toxicity profile but significant chronic health and environmental concerns, including its persistence, bioaccumulation, and classification as a probable human carcinogen.^{[1][2]} Its primary mechanism of action involves the disruption of nerve function by targeting voltage-sensitive sodium ion channels.^[3]

Tris(4-chlorophenyl)methanol (TCPM) is structurally related to DDT and is considered a persistent organic pollutant.^[4] While a specific oral LD50 value for TCPM is not readily available in the public domain, its GHS classification as "Harmful if swallowed" (Acute Toxicity Category 4) suggests a lower acute toxicity compared to DDT.^[4] However, studies indicate that

TCPM is not without its own toxicological concerns, including effects on the liver, spleen, and reproductive system in animal models.[\[3\]](#)

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for TCPM and DDT.

Acute Oral Toxicity	Species	LD50 (mg/kg)	Toxicity Category
Tris(4-chlorophenyl)methanol (TCPM)	Rat	300 - 2000 (estimated)	Harmful if swallowed (Category 4) [4]
Dichlorodiphenyltrichloroethane (DDT)	Rat	113 - 800 [3]	Moderately Toxic [1]
Sub-chronic Oral Toxicity	Species	Duration	NOAEL (mg/kg/day) Observed Effects
Tris(4-chlorophenyl)methanol (TCPM)	Rat	28 days	1.2 (reproductive effects) [5] Increased liver and spleen weight, induction of hepatic enzymes, elevated Follicle-Stimulating Hormone (FSH) at higher doses. [3] [5]
Dichlorodiphenyltrichloroethane (DDT)	Rat	27 months	- Liver hypertrophy, hepatocellular eosinophilic foci, neurotoxicity (tremors). [3] [4]

Carcinogenicity Classification	Organization	Classification
Tris(4-chlorophenyl)methanol (TCPM)	-	Data not available
Dichlorodiphenyltrichloroethane (DDT)	IARC	Group 2A: Probably carcinogenic to humans[1][2]
NTP	Reasonably anticipated to be a human carcinogen[6]	
EPA	B2: Probable human carcinogen[7]	

Mechanisms of Toxicity

Tris(4-chlorophenyl)methanol (TCPM)

The precise molecular mechanisms of TCPM toxicity are not fully elucidated. However, available evidence suggests the following:

- Endocrine Disruption: TCPM has been shown to have a binding affinity for the androgen receptor comparable to p,p'-DDE, a major metabolite of DDT.[5] In a 28-day study in rats, the highest dose of TCPM led to a significant elevation in serum Follicle-Stimulating Hormone (FSH), suggesting a potential disruption of the hypothalamic-pituitary-gonadal axis.[5]
- Hepatic Enzyme Induction: Studies in rats have demonstrated that TCPM induces both Phase I and Phase II metabolizing enzymes in the liver, indicating an interaction with xenobiotic metabolism pathways.[3]

Dichlorodiphenyltrichloroethane (DDT)

DDT's mechanisms of toxicity are more extensively characterized:

- Neurotoxicity: The primary mechanism of acute toxicity for DDT is its effect on the nervous system. It causes prolonged opening of voltage-gated sodium channels in neurons, leading to repetitive firing, tremors, and convulsions.[3][4]

- Endocrine Disruption: DDT and its metabolites, particularly DDE, are known endocrine disruptors. o,p' -DDT exhibits estrogenic activity, while p,p' -DDE acts as an anti-androgen.[\[1\]](#) This disruption can lead to reproductive and developmental issues.
- Carcinogenicity: While DDT is not considered a direct genotoxic agent, it is a known tumor promoter in animal models, particularly in the liver.[\[4\]](#)[\[8\]](#) The proposed mechanisms involve the induction of cytochrome P450 enzymes, leading to oxidative stress and inhibition of gap junctional intercellular communication.[\[4\]](#)

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments relevant to the data presented.

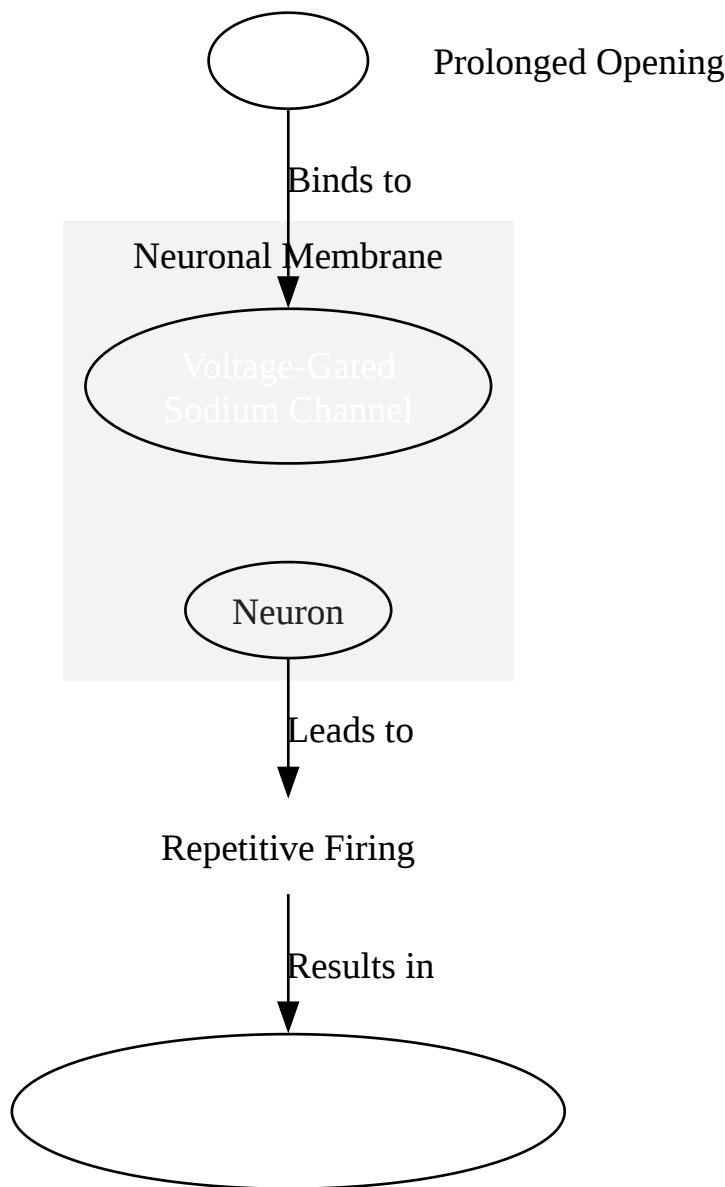
Acute Oral Toxicity (LD50) Study in Rats (Based on OECD Guideline 423)

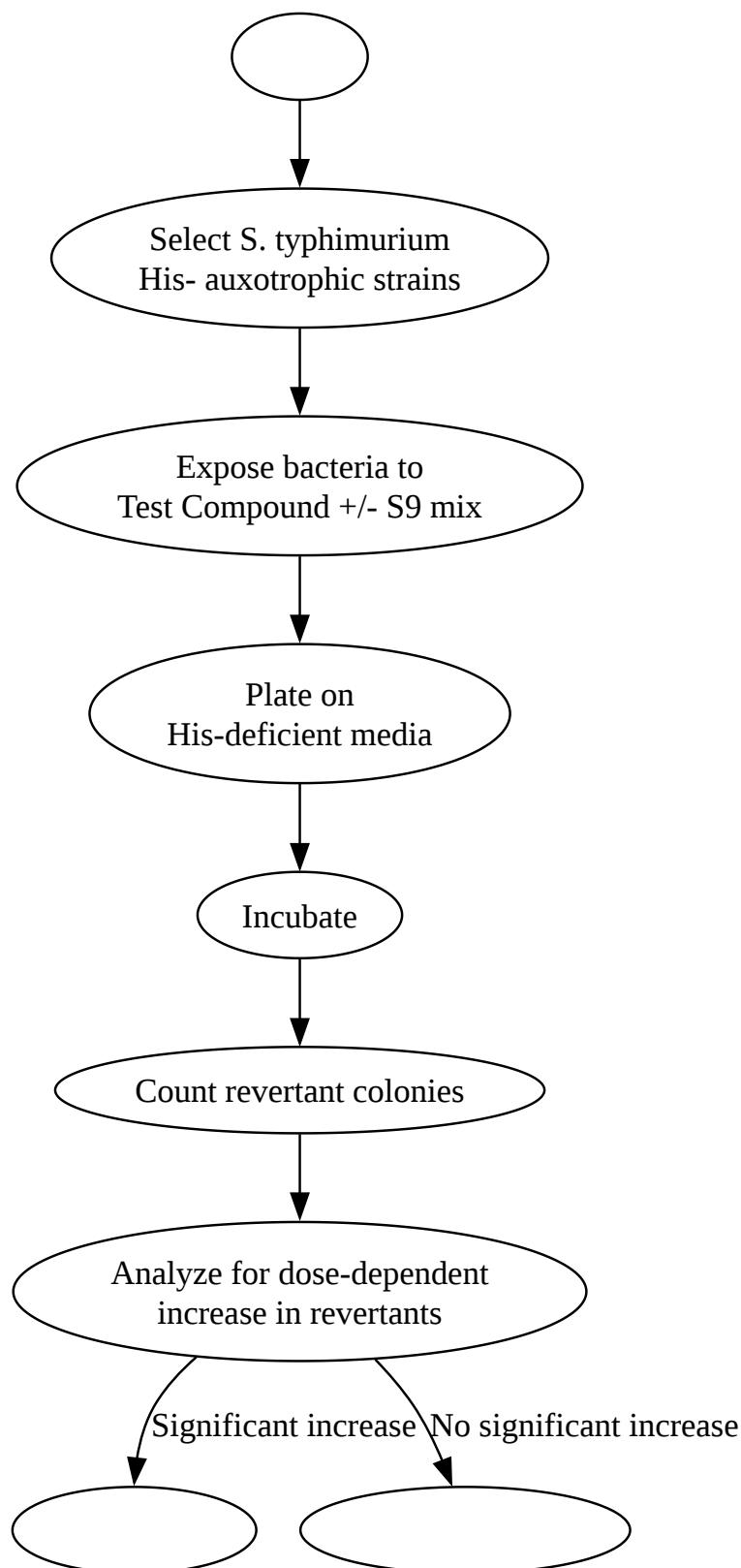
- Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
- Animals: Healthy, young adult rats of a single strain (e.g., Sprague-Dawley or Wistar), typically females.
- Procedure:
 - Animals are fasted overnight prior to dosing.
 - The test substance is administered by gavage in a single dose. A stepwise procedure is used with a starting dose based on available information.
 - A small number of animals (typically 3) are used at each step.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - The LD50 is calculated based on the mortality data.

28-Day Repeated Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

- Objective: To evaluate the potential adverse effects of a substance following repeated oral administration for 28 days.
- Animals: Typically rats, with both males and females.
- Procedure:
 - The test substance is administered daily by gavage or in the diet at three or more dose levels, plus a control group.
 - Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
 - At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.
 - Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Ames Test (Bacterial Reverse Mutation Assay - Based on OECD Guideline 471)


- Objective: To screen for the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.
- Procedure:
 - Several strains of *S. typhimurium* with different types of histidine mutations are used.
 - The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
 - The bacteria are plated on a minimal agar medium lacking histidine.


- After incubation, the number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A significant, dose-related increase in the number of revertant colonies indicates a mutagenic potential.[9][10]

In Vitro Micronucleus Assay (Based on OECD Guideline 487)

- Objective: To detect the potential of a substance to induce chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity).
- Procedure:
 - Mammalian cells (e.g., human lymphocytes or Chinese hamster ovary cells) are cultured and exposed to the test substance at several concentrations, with and without metabolic activation.
 - The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.
 - After an appropriate incubation period, the cells are harvested, fixed, and stained.
 - The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lethal Dose 50 (LD50) - everything you need to know [bPCA.org.uk]
- 2. Effects of tris(4-chlorophenyl)methanol on the rat following short-term oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris(4-chlorophenyl)methanol | C19H13Cl3O | CID 76379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reproductive effects of tris(4-chlorophenyl)methanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. (4-chlorophenyl)methanol, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.no]
- 8. The acute lethal dose 50 (LD50) of caffeine in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition of Tris(4-chlorophenyl)methanol and Tris(4-chlorophenyl)methane in Male and Female Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration [cebs.niehs.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comparative Toxicological Assessment: Tris(4-chlorophenyl)methanol vs. Dichlorodiphenyltrichloroethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216897#comparative-toxicity-of-tris-4-chlorophenyl-methanol-and-ddt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com